![molecular formula C16H15F2NO2 B2736854 6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097923-63-0](/img/structure/B2736854.png)
6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have unique therapeutic potentials and are involved in various clinical drugs .
Synthesis Analysis
Benzofuran and its derivatives can be synthesized through various methods . For instance, benzofuran structures can be prepared through [3+2] heteroannulations . The synthesis of benzofuran derivatives often involves the reaction of salicylaldehyde with chloroacetone and potassium carbonate .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . Multiple physicochemical characteristics and versatile features distinguish benzofuran .Chemical Reactions Analysis
Many of the reactions which carbonyl compounds undergo are nucleophilic addition reactions . The carbonyl group in aldehydes and ketones is polarized, making the carbonyl carbon susceptible to attack by a nucleophile .Physical And Chemical Properties Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of related compounds involves the study of spirocyclopropane derivatives for corrosion protection. Specifically, compounds with similar structural features have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These inhibitors operate via adsorption onto the metal surface, a process influenced by both physical and chemical interactions, as supported by electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) techniques. The adsorption follows the Langmuir isotherm model, indicating a well-organized monolayer formation on the steel surface, with quantum mechanical calculations suggesting that π-electrons and lone-pair electrons significantly contribute to this adsorption and inhibition process (Chafiq et al., 2020).
Structural and Conformational Analysis
Another critical area of research is the structural and conformational analysis of spiro compounds, including 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. Through nuclear magnetic resonance (NMR) spectroscopy, studies have elucidated the relative configuration and preferred conformations of these molecules. The analysis focuses on understanding how substituents' steric and electronic effects influence the molecule's geometry and reactivity, providing valuable insights into designing more effective compounds for various applications (Montalvo-González & Ariza-Castolo, 2012).
Chemical Synthesis and Reactivity
Further research explores the chemical synthesis and reactivity of related spiro compounds. For instance, studies on the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 1,5,7-trioxaspiro[2.5]octane-4,8-diones highlight the potential for creating spiro compounds with complex and useful structures. Such reactions can yield compounds with significant pharmacological potential, demonstrating the versatility and utility of spiro compounds in synthetic organic chemistry (Tsuno, Kondo, & Sugiyama, 2006).
Crystal and Molecular Structure Studies
The crystal and molecular structure of spiro compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have been extensively studied. X-ray diffraction studies reveal the compound's crystalline structure, highlighting the planar conformation of the hydantoin ring and the distinct conformations of the pyrrolidine and piperidine rings. Such structural insights are crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Manjunath et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPVBAZXGFNVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
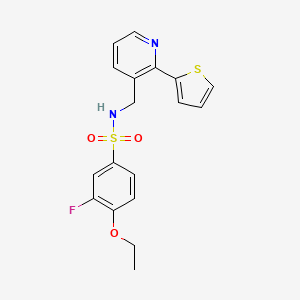

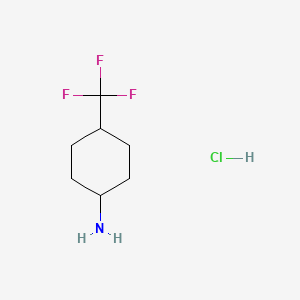
![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
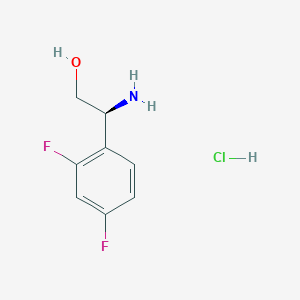
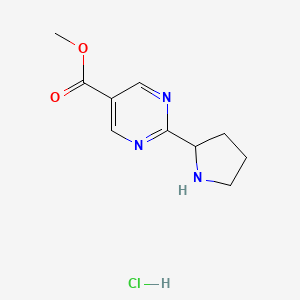
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)


![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)
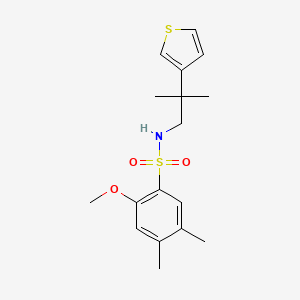
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)
